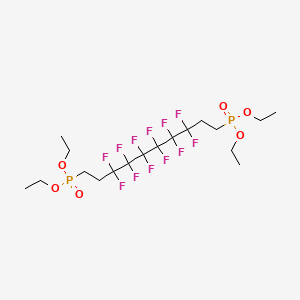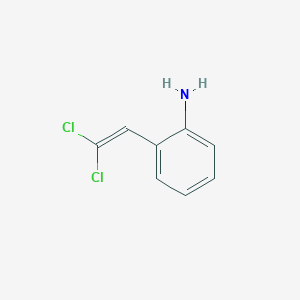
2-(2,2-Dichloroethenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethenyl)aniline: is an organic compound that features an aniline ring substituted with a 2,2-dichloroethenyl group. This compound is part of the broader class of dichloroanilines, which are known for their applications in various chemical industries, particularly in the production of dyes and herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichloroethenyl)aniline typically involves the reaction of aniline with 2,2-dichloroethene under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where aniline reacts with 2,2-dichloroethene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of dichloroanilines, including this compound, often involves the reduction of dichloronitrobenzene compounds. For example, 2,4-dichloroaniline can be synthesized from 2,4-dichloronitrobenzene using hydrogenation in the presence of palladium-carbon catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Dichloroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethenyl)aniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s dichloroethenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- **3,5-Dichloroan
Propiedades
Fórmula molecular |
C8H7Cl2N |
|---|---|
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenyl)aniline |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
Clave InChI |
KOBKKRQJMJGILK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


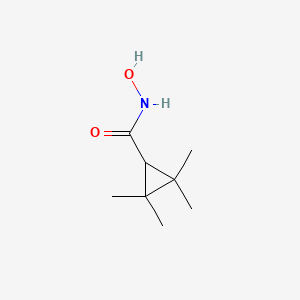
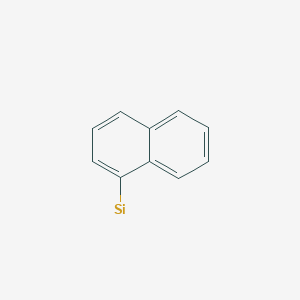
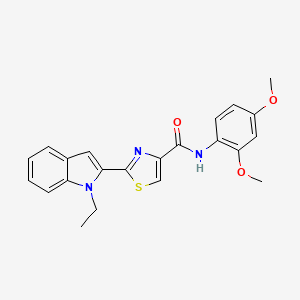
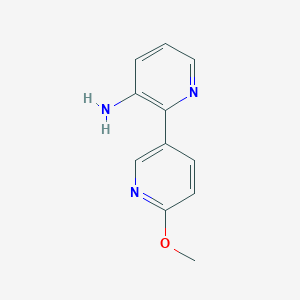


![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)
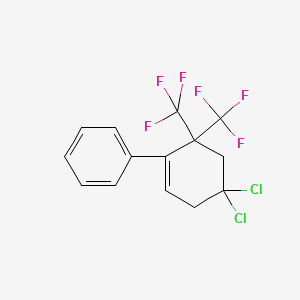
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
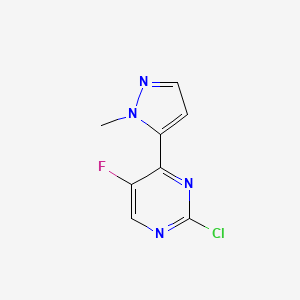
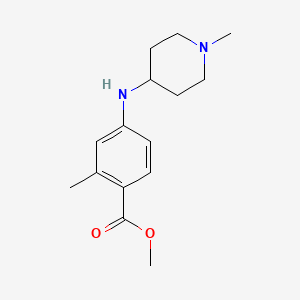
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
